![molecular formula C10H9BrN2 B3089320 4-(4-Bromophenyl)-1-methyl-1h-pyrazole CAS No. 1191616-45-1](/img/structure/B3089320.png)
4-(4-Bromophenyl)-1-methyl-1h-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “4-(4-Bromophenyl)-1-methyl-1h-pyrazole” has been reported. For instance, the synthesis of “4-(4-bromophenyl)thiazol-2-amine” involves the condensation of pyrrole and aldehyde in an H2O–MeOH mixture using HCl . Another example is the synthesis of “4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol” through S-alkylation in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .
Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” has been analyzed using various techniques such as single crystal X-ray analysis and spectroscopic methods .
Chemical Reactions Analysis
The chemical reactions involving compounds similar to “this compound” have been studied. For example, “4-(4-bromophenyl)thiazol-2-amine” derivatives have been evaluated for their in vitro antimicrobial activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of compounds similar to “this compound” have been analyzed. For instance, “4-Bromobiphenyl” has a molecular weight of 233.10 g/mol, a boiling point of 310 °C, and a melting point of 82-86 °C .
Scientific Research Applications
4-(4-Bromophenyl)-1-methyl-1h-pyrazole has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. Additionally, it has been used in the synthesis of novel materials, such as organic semiconductors and conducting polymers. It has also been used as a ligand in coordination chemistry, and as a building block in the synthesis of peptides and proteins.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-1-methyl-1h-pyrazole is not well understood. However, it is believed to be involved in the inhibition of enzymes involved in the metabolism of drugs, as well as in the inhibition of certain cellular pathways. Additionally, it has been found to be an inhibitor of the cytochrome P450 enzyme system, which is responsible for metabolizing drugs in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been found to have a variety of effects on cells, including the inhibition of enzymes involved in the metabolism of drugs, as well as the inhibition of certain cellular pathways. Additionally, it has been found to have an effect on the expression of certain genes, as well as on the production of certain proteins.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-Bromophenyl)-1-methyl-1h-pyrazole in laboratory experiments include its low cost and ease of synthesis. Additionally, it is a versatile compound that can be used in a variety of reactions and applications. However, there are some limitations to its use, such as its instability in air, which can lead to oxidation of the compound.
Future Directions
Future research on 4-(4-Bromophenyl)-1-methyl-1h-pyrazole could focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted on its use as a ligand in coordination chemistry, as well as its potential use as a starting material for the synthesis of novel materials. Furthermore, further research could be conducted on its use in the synthesis of peptides and proteins, as well as its potential to inhibit the cytochrome P450 enzyme system. Finally, further research could be conducted on the development of new synthetic methods for the synthesis of this compound.
Safety and Hazards
properties
IUPAC Name |
4-(4-bromophenyl)-1-methylpyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-13-7-9(6-12-13)8-2-4-10(11)5-3-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFPKROKTIBKMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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